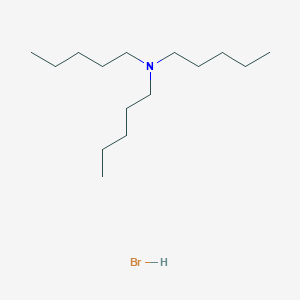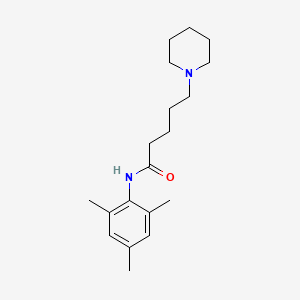
5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide is a synthetic organic compound characterized by the presence of a piperidine ring and a trimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide typically involves the reaction of 2,4,6-trimethylphenylamine with a suitable piperidine derivative. The reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include acylating agents and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in studies involving cellular processes and interactions due to its potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the production of specialty chemicals.
Mécanisme D'action
The mechanism by which 5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)butanamide
- 5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)hexanamide
Uniqueness
Compared to similar compounds, 5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide may exhibit unique chemical and biological properties due to the specific arrangement of its functional groups
Propriétés
Numéro CAS |
31518-84-0 |
|---|---|
Formule moléculaire |
C19H30N2O |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
5-piperidin-1-yl-N-(2,4,6-trimethylphenyl)pentanamide |
InChI |
InChI=1S/C19H30N2O/c1-15-13-16(2)19(17(3)14-15)20-18(22)9-5-8-12-21-10-6-4-7-11-21/h13-14H,4-12H2,1-3H3,(H,20,22) |
Clé InChI |
FYTZEODJNNBEME-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)CCCCN2CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
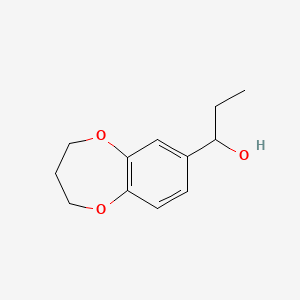
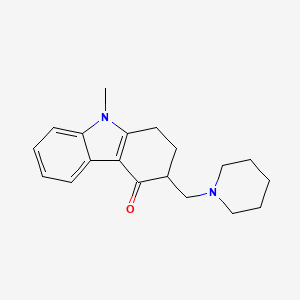
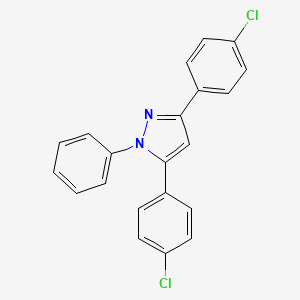
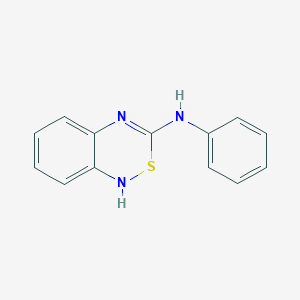
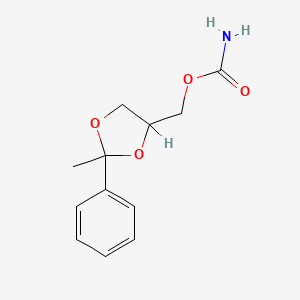

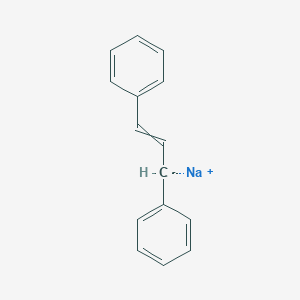
![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
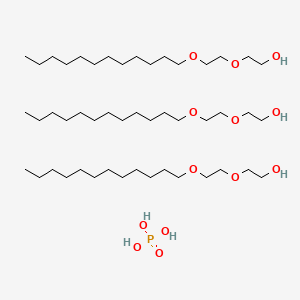
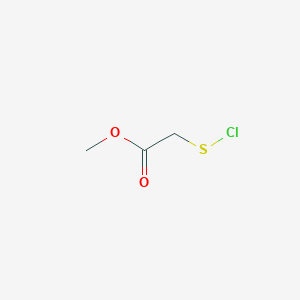

![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
